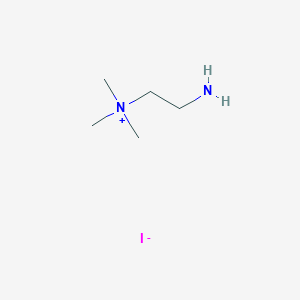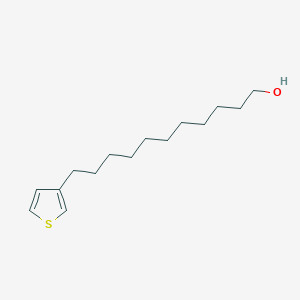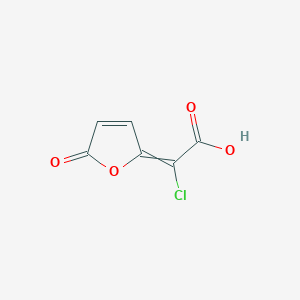![molecular formula C35H56N4O2 B14279612 1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea CAS No. 129224-73-3](/img/structure/B14279612.png)
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea is a complex organic compound characterized by its unique structure, which includes a urea group linked to a phenyl ring substituted with decylcarbamoylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of decylamine with isocyanate derivatives to form the urea linkage. The phenyl ring is then introduced through a Friedel-Crafts alkylation reaction, where the decylcarbamoylamino group is attached to the benzene ring. The final step involves the coupling of the substituted phenyl ring with the urea derivative under controlled conditions, such as specific temperatures and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like sodium azide (NaN₃) for substitution.
Major Products
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-Decyl-3-[4-[[4-(octylcarbamoylamino)phenyl]methyl]phenyl]urea
- 1-Decyl-3-[4-[[4-(hexylcarbamoylamino)phenyl]methyl]phenyl]urea
- 1-Decyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea
Uniqueness
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea is unique due to its specific decyl substitution, which imparts distinct physicochemical properties. Compared to similar compounds with shorter alkyl chains, it exhibits different solubility, stability, and reactivity profiles. These differences make it suitable for specialized applications where longer alkyl chains are advantageous.
Properties
CAS No. |
129224-73-3 |
|---|---|
Molecular Formula |
C35H56N4O2 |
Molecular Weight |
564.8 g/mol |
IUPAC Name |
1-decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C35H56N4O2/c1-3-5-7-9-11-13-15-17-27-36-34(40)38-32-23-19-30(20-24-32)29-31-21-25-33(26-22-31)39-35(41)37-28-18-16-14-12-10-8-6-4-2/h19-26H,3-18,27-29H2,1-2H3,(H2,36,38,40)(H2,37,39,41) |
InChI Key |
DJIRZXDDBPAAIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)

![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)

